(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
HDAC Inhibition and Antiproliferative Activity
A study elaborates on the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity to PC-3 cells, a prostate cancer line. One compound from this series, closely related to the chemical structure , displayed marked anti-HDAC and antiproliferative activity, surpassing N(1)-hydroxy-N(8)-phenyloctanediamide (SAHA, Vorinostat) in efficacy. This research underscores the compound's potential as a lead for developing new prostate cancer inhibitors (Liu et al., 2015).
EGFR Inhibition for Cancer Therapy
Another research focus is on 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as pan-erbB tyrosine kinase inactivators, with one variant (CI-1033) advancing to clinical trials. The study explores the structural requirements for irreversible inhibition of the epidermal growth factor receptor (EGFR), indicating the significance of electron-withdrawing groups at the acrylamide beta-carbon for enhanced electrophilicity and irreversible EGFR inhibition. This highlights the role of such compounds in targeted cancer therapy (Smaill et al., 2001).
Advancements in Heterocyclic Chemistry
Research into N-amidyl radicals and their utility in synthesizing highly functionalized heterocyclic scaffolds is also noteworthy. By initiating cyclization cascades via the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides, complex molecular structures can be rapidly assembled. This method demonstrates the synthetic potential of such intermediates for constructing complex heterocycles, emphasizing its importance in medicinal chemistry and drug discovery (Fuentes et al., 2015).
Properties
IUPAC Name |
(E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGYPYZRXZVVOZ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.